molecular formula C19H23N5O3 B2632505 3-(2-methoxyethyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 847271-28-7

3-(2-methoxyethyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Katalognummer B2632505
CAS-Nummer: 847271-28-7
Molekulargewicht: 369.425
InChI-Schlüssel: SRNLKHPPARJJQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a derivative of pyrimidodiazepine, a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The compound contains a pyrimidodiazepine core, which is a bicyclic structure consisting of a pyrimidine ring fused with a diazepine ring . It also has various substituents at different positions, which can greatly influence its properties and biological activity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the nature and position of its substituents. For example, the presence of a methoxyethyl group could increase its lipophilicity, which might influence its absorption and distribution in the body .

Wissenschaftliche Forschungsanwendungen

Neurodegenerative Disease Treatment

This compound and its derivatives have been investigated for their potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's. Research has shown that certain derivatives exhibit strong interaction with adenosine receptors and monoamine oxidases (MAO), which are significant targets in neurodegeneration. For instance, specific derivatives have been identified as potent MAO-B inhibitors, suggesting their potential in treating such diseases (Koch et al., 2013).

Adenosine Receptor Affinities

Studies have also focused on the affinities of pyrimido and pyrazinoxanthines, including derivatives of the mentioned compound, for adenosine receptors (ARs). This research is crucial in understanding the binding modes and structure-activity relationships for these compounds, providing insights into their therapeutic potential (Szymańska et al., 2016).

Anti-inflammatory Properties

Some studies have revealed that derivatives of this compound show anti-inflammatory activity. This was particularly evident in models of chronic inflammation, where they exhibited activity comparable to certain known anti-inflammatory drugs (Kaminski et al., 1989).

Serotonin Receptor Ligands

Derivatives of this compound have been synthesized and evaluated for their affinity to serotonin receptors, indicating their potential in treating conditions related to serotonin imbalance, such as depression and anxiety (Jurczyk et al., 2004).

Wirkmechanismus

The mechanism of action would depend on the specific biological target of this compound. Many pyrimidodiazepine derivatives are known to interact with GABA receptors, adenosine receptors, or monoamine oxidases .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. It’s important to note that all chemicals should be handled with appropriate safety precautions .

Zukünftige Richtungen

Given the wide range of biological activities exhibited by pyrimidodiazepine derivatives, this compound could be a potential candidate for further study in drug discovery . Future research could focus on elucidating its mechanism of action, optimizing its structure for better activity and selectivity, and evaluating its pharmacokinetic properties and safety profile.

Eigenschaften

IUPAC Name

3-(2-methoxyethyl)-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-13-11-23(14-7-5-4-6-8-14)18-20-16-15(24(18)12-13)17(25)22(9-10-27-3)19(26)21(16)2/h4-8,13H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNLKHPPARJJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCOC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxyethyl)-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.